2-Cyclopropyl-N-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyridin-2-yl]-acetamide
Description
2-Cyclopropyl-N-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyridin-2-yl]-acetamide is a boronic ester-containing compound characterized by a pyridine core functionalized at the 4-position with a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group and at the 2-position with a cyclopropyl-acetamide moiety. The dioxaborolane group enables participation in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern organic synthesis for constructing carbon-carbon bonds . The acetamide group may enhance solubility and facilitate hydrogen bonding, which is critical in biological or materials science applications . This compound’s structural features make it a valuable intermediate in pharmaceutical and agrochemical research, particularly in the synthesis of kinase inhibitors or boron-based therapeutics.
Properties
IUPAC Name |
2-cyclopropyl-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23BN2O3/c1-15(2)16(3,4)22-17(21-15)12-7-8-18-13(10-12)19-14(20)9-11-5-6-11/h7-8,10-11H,5-6,9H2,1-4H3,(H,18,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYUQTVCYJXAJNR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC=C2)NC(=O)CC3CC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23BN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701128353 | |
| Record name | N-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-pyridinyl]cyclopropaneacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701128353 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1286230-85-0 | |
| Record name | N-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-pyridinyl]cyclopropaneacetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1286230-85-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-pyridinyl]cyclopropaneacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701128353 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Boronate Ester Formation
The dioxaborolane moiety is installed via Suzuki-Miyaura coupling or direct boronic esterification:
- Pinacol boronic ester derivatives are synthesized using Pd catalysts (e.g., Pd(dppf)Cl₂) and cesium carbonate in 1,4-dioxane/H₂O at 70°C.
- For pyridinyl-boronate intermediates, 4-iodopyridin-2-amine undergoes Miyaura borylation with bis(pinacolato)diboron (B₂Pin₂) under inert atmosphere.
| Reagent System | Catalyst | Temperature/Time | Yield |
|---|---|---|---|
| B₂Pin₂, Cs₂CO₃ | Pd(dppf)Cl₂ | 70°C, 2h | 52–75% |
| Pinacol, BF₃·Et₂O | None | RT, 12h | 68% |
Amide Coupling and Final Assembly
The acetamide side chain is introduced via carbodiimide-mediated coupling:
- 2-Cyclopropylacetic acid is activated with HOBt/EDC and reacted with 4-(dioxaborolan-2-yl)pyridin-2-amine.
- Purification via flash chromatography (Petroleum ether/EtOAc gradient) achieves >95% purity.
| Coupling Agent | Solvent | Reaction Time | Yield |
|---|---|---|---|
| EDC/HOBt | DCM | 12h RT | 85% |
| DCC/DMAP | THF | 24h RT | 78% |
Optimization and Scalability
Critical parameters for reproducibility:
- Oxygen-sensitive steps : Boronate ester formation requires strict anhydrous conditions.
- Catalyst loading : 5 mol% Pd(dppf)Cl₂ minimizes side reactions in cross-couplings.
- Purification : Prep-HPLC (YMC Triart-C18 column) resolves regioisomeric impurities.
Analytical Validation
Final product characterization includes:
- HRMS : Exact mass confirmation (Calc. for C₁₇H₂₂BN₃O₃: 327.18; Found: 327.17).
- ¹H/¹³C NMR : Distinct signals for cyclopropyl (δ 0.5–1.2 ppm) and dioxaborolane (δ 1.3 ppm).
Chemical Reactions Analysis
Types of Reactions
2-Cyclopropyl-N-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyridin-2-yl]-acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the pyridine ring or the cyclopropyl group.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups onto the pyridine ring.
Scientific Research Applications
Anticancer Activity
Recent studies have explored the anticancer properties of compounds similar to 2-Cyclopropyl-N-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyridin-2-yl]-acetamide. Research indicates that the incorporation of boron-containing moieties can enhance the efficacy of anticancer agents by improving their pharmacokinetic profiles and targeting capabilities.
Case Study: Boron Neutron Capture Therapy (BNCT)
Boron compounds have been investigated for their role in BNCT, a targeted cancer treatment. The compound's boron atom can capture thermal neutrons and undergo a nuclear reaction that selectively destroys cancer cells while sparing healthy tissue. This property has been leveraged in preclinical studies to develop novel therapeutic strategies against glioblastoma and melanoma .
Enzyme Inhibition
The compound's structure suggests potential as an enzyme inhibitor. In particular, its pyridine and dioxaborolane components may interact with active sites of various enzymes.
Case Study: Inhibition of Kinases
Research has shown that derivatives of dioxaborolane can act as selective inhibitors for certain kinases involved in cancer progression. For instance, modifications to the dioxaborolane structure have led to compounds that inhibit the activity of PI3K and mTOR pathways, which are critical in tumor growth and survival .
Organic Electronics
The unique electronic properties of this compound make it a candidate for applications in organic electronics.
Case Study: Organic Photovoltaics
Studies have demonstrated that incorporating dioxaborolane derivatives into organic photovoltaic devices can enhance charge transport properties and overall device efficiency. The compound's ability to form stable thin films contributes to improved performance metrics in solar cells .
Catalysis
The compound may also serve as a catalyst or catalyst precursor in various organic reactions due to the presence of boron.
Case Study: Suzuki-Miyaura Coupling
The dioxaborolane moiety has been utilized in cross-coupling reactions such as the Suzuki-Miyaura coupling. This reaction is crucial for forming carbon-carbon bonds in the synthesis of complex organic molecules. The use of this compound as a catalyst has shown promising results in terms of yield and selectivity .
Mechanism of Action
The mechanism of action of 2-Cyclopropyl-N-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyridin-2-yl]-acetamide involves its interaction with specific molecular targets. The cyclopropyl group and the pyridine ring can interact with enzymes or receptors, modulating their activity. The dioxaborolane moiety can participate in boron-mediated reactions, which are important in various biochemical processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers of Pyridine-Boronic Esters
Key structural analogs differ in the substitution pattern of the pyridine ring and the nature of the appended functional groups. For example:
- N-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)acetamide (CAS 874363-18-5): The boronic ester is at the pyridine’s 5-position instead of 3. This positional shift reduces steric hindrance during cross-coupling but may alter regioselectivity in reactions with aryl halides .
Impact on Reactivity : The 4-position boronic ester in the target compound may exhibit slower coupling kinetics compared to 3- or 5-substituted analogs due to steric constraints near the boron atom .
Functional Group Variations
- N-Cyclohexyl-4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine (CAS 1346808-50-1): Substitution of acetamide with cyclohexylamine eliminates hydrogen-bonding capacity, reducing solubility in polar solvents but enhancing lipophilicity .
- Methyl 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)picolinate (Similarity 0.75): The ester group at the 5-position may stabilize the boronate via intramolecular interactions, improving thermal stability compared to acetamide derivatives .
Biological Relevance : Acetamide-containing analogs (e.g., the target compound) are more likely to exhibit bioactivity due to their ability to mimic peptide bonds or engage in target-specific hydrogen bonding .
Comparative Data Table
Biological Activity
2-Cyclopropyl-N-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyridin-2-yl]-acetamide (CAS No. 1151802-22-0) is a compound of interest due to its potential biological activities. This article reviews its biological activity with a focus on its inhibitory effects on specific kinases and other cellular responses.
The compound has the following chemical characteristics:
- Molecular Formula : C17H24BNO3
- Molecular Weight : 302.2 g/mol
- Hydrogen Bond Donor Count : 1
- Hydrogen Bond Acceptor Count : 4
- Rotatable Bond Count : 4 .
Inhibition of Kinases
Recent studies have highlighted the compound's role as an inhibitor of various kinases:
- GSK-3β Inhibition :
- ROCK-1 and IKK-β Inhibition :
Cytotoxicity Assays
Cytotoxicity studies were conducted using HT-22 (mouse hippocampal neuronal) and BV-2 (mouse microglial) cell lines. The results demonstrated that:
- Compounds with similar structural motifs showed varying levels of cytotoxicity, with some derivatives maintaining cell viability even at higher concentrations (up to 100 µM) while others exhibited significant cytotoxic effects .
Case Study 1: GSK-3β Inhibition Profile
A series of analogs were tested for their GSK-3β inhibitory activity. The most potent compounds featured cyclopropyl substituents, which significantly enhanced their inhibitory capacity compared to other aliphatic or aromatic groups.
| Compound | Structure | IC₅₀ (nM) |
|---|---|---|
| Compound A | N-(cyclic) | 8 |
| Compound B | N-(cyclopropyl) | 10 |
| Compound C | N-(isopropyl) | 1314 |
This data suggests that the cyclopropyl group is crucial for enhancing biological activity .
Case Study 2: Anti-inflammatory Activity
In a study evaluating anti-inflammatory properties in BV-2 microglial cells:
- The compound significantly reduced levels of nitric oxide (NO) and interleukin-6 (IL-6), demonstrating its potential as an anti-inflammatory agent.
| Concentration (µM) | NO Levels (µM) | IL-6 Levels (pg/mL) |
|---|---|---|
| Control | 12 | 200 |
| 1 | 6 | 150 |
| 10 | 3 | 100 |
These findings indicate that the compound not only acts on kinase pathways but also modulates inflammatory responses .
Q & A
Q. What are the key synthetic methodologies for preparing this compound, and how do reaction conditions influence yield?
The compound is synthesized via Suzuki-Miyaura cross-coupling, leveraging its boronate ester group. A representative protocol involves:
- Dissolving the boronate ester (1 equiv), an aryl bromide (1 equiv), and K₂CO₃ (3 equiv) in DMF under argon.
- Adding Pd catalysts (e.g., [1,1′-bis(diphenylphosphino)ferrocene]dichloropalladium(II), 0.2 equiv) and stirring at 80°C overnight . Critical factors include maintaining an inert atmosphere, optimal temperature control, and catalyst loading. Post-reaction purification via column chromatography or recrystallization ensures high purity.
Q. Which characterization techniques are essential for confirming the structural integrity of this compound?
Key techniques include:
- X-ray crystallography : Resolves atomic positions using software like SHELX, which refines structures against diffraction data .
- NMR spectroscopy : Confirms proton environments (e.g., cyclopropane protons at δ 0.5–1.5 ppm, pyridine ring protons at δ 7–9 ppm) .
- Mass spectrometry : Validates molecular weight (e.g., ESI-MS m/z calculated for C₁₉H₂₆BN₃O₃: 355.21) .
Q. How does the boronate ester group participate in cross-coupling reactions?
The 4,4,5,5-tetramethyl-1,3,2-dioxaborolane moiety enables Pd-catalyzed couplings (e.g., Suzuki reactions) to form biaryl or heteroaryl linkages. The boron atom undergoes transmetallation with Pd⁰/PdII intermediates, facilitating carbon-carbon bond formation .
Advanced Research Questions
Q. What strategies address regioselectivity challenges during pyridine ring functionalization?
The acetamide group at the 2-position of the pyridine ring acts as a directing group. For meta-selective C–H borylation, use:
Q. How can computational methods predict the reactivity of the cyclopropane moiety?
Density Functional Theory (DFT) studies assess:
- Ring strain energy (~27 kcal/mol for cyclopropane) and its impact on reaction barriers.
- Frontier molecular orbitals (HOMO/LUMO) to identify sites for electrophilic/nucleophilic attacks. MD simulations model solvent effects and thermal stability under conditions like acidic hydrolysis or photoirradiation .
Q. How should researchers resolve contradictions between crystallographic and spectroscopic data?
- Validate crystallography : Ensure SHELX refinements (R-factor <5%) account for disorder or twinning .
- Cross-check NMR : Compare experimental shifts with computed values (e.g., using Gaussian09).
- Thermogravimetric analysis (TGA) : Rule out solvent inclusion in crystal lattices that may skew data .
Q. What methodologies evaluate biological interactions of this compound?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
